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Compound of Interest

Compound Name: Mthfd2-IN-5

Cat. No.: B15615410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR)

of inhibitors targeting Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a critical

enzyme in mitochondrial one-carbon metabolism and a promising target for cancer therapy.

MTHFD2 is significantly upregulated in various cancers, while its expression is minimal in

normal adult tissues, offering a potential therapeutic window.[1][2] This guide summarizes key

quantitative data, details experimental protocols for inhibitor evaluation, and visualizes

essential pathways and workflows to facilitate ongoing drug discovery efforts.

Core Concepts in MTHFD2 Inhibition
MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-

formyltetrahydrofolate within the mitochondria.[3][4] This process is crucial for the de novo

synthesis of purines and thymidylate, which are essential for rapidly proliferating cancer cells.

[5][6] The development of MTHFD2 inhibitors aims to disrupt these metabolic pathways,

thereby selectively targeting cancer cells. Several classes of MTHFD2 inhibitors have been

explored, each with distinct chemical scaffolds and SAR profiles.
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The following diagram illustrates the central role of MTHFD2 in the mitochondrial one-carbon

metabolic pathway.
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Caption: MTHFD2's role in mitochondrial one-carbon metabolism.
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The following sections detail the SAR for distinct chemical classes of MTHFD2 inhibitors.

2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido-
Based Derivatives
Systematic chemical modifications of this scaffold have led to the identification of potent and

selective MTHFD2 inhibitors.[1][2] The lead compound, LY374571, showed inhibitory activity

against both MTHFD1 and MTHFD2. Subsequent optimization focused on substitutions on the

phenyl ring and the tail region to enhance potency and selectivity.[1]

Compound
R1 (Phenyl
Substitutio
n)

R2 (Tail
Group)

MTHFD2
IC50 (nM)

MTHFD1
IC50 (nM)

Selectivity
(MTHFD1/M
THFD2)

LY374571 H Varied 80 630 7.9

TH9619 Varied Varied 47 - -

16e Varied Varied Potent - Superior

Data extracted from multiple sources; direct comparison may vary based on assay conditions.

[1]

The SAR studies revealed that specific substitutions in the phenyl ring and modifications in the

tail region are crucial for modulating the potency and selectivity towards MTHFD2 over

MTHFD1.[1][2] Compound 16e emerged as a lead candidate with superior inhibition, selectivity,

and favorable pharmacokinetic properties.[2]

Tricyclic Coumarin Scaffold
A high-throughput screening campaign identified a novel tetrahydropyrido[4,3-d]pyrimidin-4-one

derivative, which was further optimized using structure-based drug design to yield

DS44960156, a selective MTHFD2 inhibitor with a tricyclic coumarin scaffold.[3]
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Compound Modification
MTHFD2 IC50
(µM)

MTHFD1 IC50
(µM)

Selectivity
(MTHFD1/MTH
FD2)

1 Initial HTS Hit 8.3 > 100 > 12

3
Carboxylic acid

variant
~2.8 - -

DS44960156

Optimized

Tricyclic

Coumarin

Potent - > 18

Data is a representation from the cited literature.[3]

The carboxylic acid variant (compound 3) showed a 3-fold increase in inhibitory activity

compared to the initial hit.[3] The core pyrimidin-4-one structure is critical for affinity through

hydrogen bonds and π-π interactions with the enzyme's active site.[3] Isozyme selectivity is

attributed to an interaction with Asn87 in MTHFD2, a residue that corresponds to Val55 in

MTHFD1.[3]

Xanthine Derivatives
A series of xanthine derivatives were identified as allosteric inhibitors of MTHFD2.[4] These

compounds bind to a novel site distinct from the substrate and cofactor binding sites, inducing

conformational changes that obstruct cofactor binding.[4]

Compound
Key Structural
Feature

MTHFD2 IC50 (µM) MTHFD1 IC50 (µM)

3

trans-4-

aminocyclohexanol

group

4.0 -

9 - 0.69 -

10 4-aminobenzoic acid > 10 -

15 l-glutamic acid moiety Potent -
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Data extracted from the cited publication.[4]

The SAR studies highlighted the importance of the tail group for inhibitory activity. The addition

of an L-glutamic acid moiety was found to be crucial for potent inhibition, likely due to

interactions with the enzyme.[4][7] Kinetic studies demonstrated uncompetitive inhibition by

these compounds.[4]

Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of MTHFD2 inhibitors.

MTHFD2 Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of MTHFD2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8389891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8389891/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00663
https://pmc.ncbi.nlm.nih.gov/articles/PMC8389891/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for MTHFD2 Enzyme Inhibition Assay
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Caption: A generalized workflow for an MTHFD2 enzyme inhibition assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15615410?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Reagents: Recombinant human MTHFD2, 5,10-methylenetetrahydrofolate (CH2-THF),

NAD+, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2), and test compounds.

Procedure:

A reaction mixture is prepared containing the assay buffer, MTHFD2 enzyme, and varying

concentrations of the test inhibitor.

The mixture is pre-incubated for a defined period (e.g., 15 minutes) at room temperature.

The enzymatic reaction is initiated by the addition of CH2-THF and NAD+.

The reaction is monitored by measuring the increase in absorbance at 340 nm,

corresponding to the production of NADH.

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor

concentration.

Cell-Based Proliferation Assays
These assays assess the effect of MTHFD2 inhibitors on the growth and viability of cancer cell

lines.

MTT Assay (for hematological tumor cells):

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Treatment: Cells are treated with various concentrations of the MTHFD2 inhibitor for a

specified duration (e.g., 72 hours).[1]

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow the formation of formazan crystals by

metabolically active cells.

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g.,

DMSO).
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Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

Methylene Blue Staining Assay (for solid tumor cells):

Cell Seeding and Treatment: Similar to the MTT assay.[1]

Fixation: Cells are fixed with a suitable fixative (e.g., methanol).

Staining: The fixed cells are stained with a methylene blue solution.

Washing: Excess stain is washed away.

Elution: The stain is eluted from the cells using an elution solution (e.g., 0.1 N HCl).

Measurement: The absorbance of the eluted stain is measured.

Analysis: The absorbance is proportional to the number of viable cells.

Logical Relationship of SAR Studies
The process of structure-activity relationship studies follows a logical, iterative cycle.
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Iterative Cycle of SAR Studies
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Caption: The iterative process of structure-activity relationship studies.

This guide provides a foundational understanding of the SAR for key MTHFD2 inhibitors. The

presented data and methodologies are intended to support the rational design and

development of novel, potent, and selective MTHFD2 inhibitors for cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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